molecular formula C18H21NO2 B495909 N-(1-phenylethyl)-3-propoxybenzamide

N-(1-phenylethyl)-3-propoxybenzamide

Cat. No.: B495909
M. Wt: 283.4g/mol
InChI Key: BWAMZZXIKBGRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylethyl)-3-propoxybenzamide is a synthetic benzamide derivative intended for research and development purposes. This compound falls within a class of molecules of significant interest in medicinal chemistry, particularly in the field of peptidomimetics and drug discovery . Benzamide scaffolds are frequently investigated for their potential to mimic peptide bonds and interact with biological targets, serving as key intermediates in the synthesis of more complex therapeutic agents . Its structure, which incorporates a phenylethyl side chain and a propoxybenzamide group, suggests potential utility as a building block for designing enzyme inhibitors or receptor modulators. Researchers may employ this compound in the development of novel bioisosteres, where it could be used to replace amide bonds in lead compounds to enhance metabolic stability, membrane permeability, and other pharmacokinetic properties . This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4g/mol

IUPAC Name

N-(1-phenylethyl)-3-propoxybenzamide

InChI

InChI=1S/C18H21NO2/c1-3-12-21-17-11-7-10-16(13-17)18(20)19-14(2)15-8-5-4-6-9-15/h4-11,13-14H,3,12H2,1-2H3,(H,19,20)

InChI Key

BWAMZZXIKBGRTD-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC=CC=C2

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

  • Lipophilicity vs. Reactivity : The 3-propoxy group may enhance membrane permeability compared to 3-methyl or hydroxy analogs but could reduce solubility in aqueous media .
  • Divergent Applications : While ’s ferroelectric compounds utilize the N-(1-phenylethyl) group for radical-based properties, benzamide derivatives like the target compound are more suited for pharmaceutical applications .

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